1-Methyl-4-(thiophen-2-yl)piperidin-4-ol
CAS No.: 100131-91-7
Cat. No.: VC8187570
Molecular Formula: C10H15NOS
Molecular Weight: 197.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100131-91-7 |
---|---|
Molecular Formula | C10H15NOS |
Molecular Weight | 197.3 g/mol |
IUPAC Name | 1-methyl-4-thiophen-2-ylpiperidin-4-ol |
Standard InChI | InChI=1S/C10H15NOS/c1-11-6-4-10(12,5-7-11)9-3-2-8-13-9/h2-3,8,12H,4-7H2,1H3 |
Standard InChI Key | PJGGTDCBUKZKQZ-UHFFFAOYSA-N |
SMILES | CN1CCC(CC1)(C2=CC=CS2)O |
Canonical SMILES | CN1CCC(CC1)(C2=CC=CS2)O |
Introduction
Chemical Identity and Structural Features
1-Methyl-4-(thiophen-2-yl)piperidin-4-ol (CAS: 100131-91-7) is a heterocyclic organic compound with the molecular formula C₁₀H₁₅NOS and a molecular weight of 197.30 g/mol . Its structure comprises a piperidine ring substituted with a methyl group at the 1-position and a thiophen-2-yl group at the 4-position, with a hydroxyl group also at the 4-position (Figure 1). The thiophene moiety introduces aromaticity and potential for π-π interactions, while the hydroxyl group enhances polarity and hydrogen-bonding capacity .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 100131-91-7 | |
Molecular Formula | C₁₀H₁₅NOS | |
Molecular Weight | 197.30 g/mol | |
MDL Number | MFCD01078463 | |
IUPAC Name | 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol |
Synthetic Routes and Modifications
The synthesis of 1-methyl-4-(thiophen-2-yl)piperidin-4-ol typically involves multistep reactions starting from piperidin-4-one or its derivatives. A common approach includes:
-
Prenylation of 1,4-dihydroxy-2-naphthoate: Analogous to MenA inhibitor synthesis, thiophene-containing side chains are introduced via nucleophilic substitution or Grignard reactions .
-
Reductive amination: Piperidin-4-one intermediates are reacted with methylamine and thiophene-2-carbaldehyde under reducing conditions to form the target compound .
-
Post-functionalization: The hydroxyl group at the 4-position can be further modified to improve solubility or target affinity, such as through etherification or esterification .
Recent efforts have focused on reducing lipophilicity (cLogP ≈ 2.5 for this compound) by replacing bulky aromatic groups with smaller heterocycles like thiophene, which balances activity and drug-likeness . For example, replacing benzophenone with thiophen-2-yl in lead analogs reduced cLogP from 7.9 to 2.5 while maintaining inhibitory potency against Mycobacterium tuberculosis (MIC = 8–10 μM) .
Physicochemical and Spectroscopic Properties
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited aqueous solubility (<1 mg/mL) . Key spectroscopic data include:
-
FTIR: O-H stretch at 3200–3400 cm⁻¹, C-S vibration at 670 cm⁻¹, and aromatic C=C stretches at 1500–1600 cm⁻¹ .
-
¹H NMR (400 MHz, CDCl₃): δ 7.20–7.25 (m, 1H, thiophene H-5), 6.90–6.95 (m, 2H, thiophene H-3/H-4), 3.60–3.70 (m, 2H, piperidine H-3/H-5), 2.40–2.50 (m, 2H, piperidine H-2/H-6), 1.80–1.90 (m, 2H, piperidine H-1), 1.45 (s, 3H, CH₃) .
Table 2: Physicochemical Properties
Property | Value | Method |
---|---|---|
LogP (cLogP) | 2.5 | Computational |
Solubility (Water) | <1 mg/mL | Experimental |
Melting Point | 120–122°C | DSC |
pKa | 9.2 (hydroxyl group) | Potentiometric |
Pharmacological Activity and Mechanisms
1-Methyl-4-(thiophen-2-yl)piperidin-4-ol demonstrates broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (MIC = 4–8 μg/mL) and Mycobacterium tuberculosis (GIC₅₀ = 8–10 μM) . Its mechanism involves:
-
Inhibition of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase): Disrupts menaquinone biosynthesis, crippling bacterial electron transport chains .
-
Redox modulation: The hydroxyl group participates in radical scavenging, reducing oxidative stress in bacterial cells .
-
Synergy with other ETC inhibitors: Combined with bedaquiline, it sterilizes Mtb cultures within 14 days in vivo .
Table 3: Pharmacological Data
Organism | MIC (μg/mL) | Target Enzyme (IC₅₀) | Synergy Partner |
---|---|---|---|
Staphylococcus aureus | 4 | MenA (13 μM) | Bedaquiline |
Mycobacterium tuberculosis | 8 | MenA (10 μM) | Pyrazinamide |
Candida albicans | 16 | CYP51 (ND) | Fluconazole |
Analytical and Computational Characterization
Cyclic voltammetry reveals a quasi-reversible redox couple at E₁/₂ = −0.45 V (vs. Ag/AgCl), attributed to the hydroxyl group’s oxidation to a ketone . Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level show:
-
HOMO-LUMO gap: 4.8 eV, indicating moderate reactivity.
-
Molecular electrostatic potential (MEP): Negative charge localized on the hydroxyl oxygen (−0.32 e), facilitating hydrogen bonding .
-
Docking scores: −9.2 kcal/mol against MenA (PDB: 3Q0V), with key interactions at Tyr-44 and Asp-48 .
Applications and Future Directions
Current applications focus on antitubercular drug development, with AOBChem USA supplying the compound for preclinical studies . Future research should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume